Esaxerenone

Description

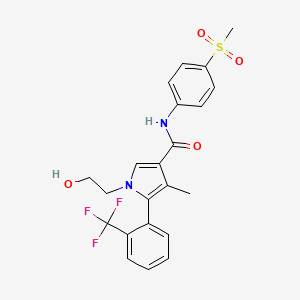

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxyethyl)-4-methyl-N-(4-methylsulfonylphenyl)-5-[2-(trifluoromethyl)phenyl]pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N2O4S/c1-14-18(21(29)26-15-7-9-16(10-8-15)32(2,30)31)13-27(11-12-28)20(14)17-5-3-4-6-19(17)22(23,24)25/h3-10,13,28H,11-12H2,1-2H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSNHVJANRODGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)CCO)C3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336896 | |

| Record name | Esaxerenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1632006-28-0 | |

| Record name | Esaxerenone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1632006280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Esaxerenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Esaxerenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESAXERENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N62TGJ04A1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthetic Endeavor: A Technical Guide to the Esaxerenone Pathway and its Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esaxerenone, a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist, represents a significant advancement in the treatment of hypertension.[1] Developed by Daiichi Sankyo, its intricate molecular architecture necessitates a sophisticated and well-orchestrated synthesis strategy. This technical guide provides an in-depth exploration of the primary synthesis pathway of Esaxerenone, including its key intermediates, alongside a detailed look at an alternative patented method for the construction of a crucial pyrrole intermediate. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and medicinal chemistry.

The Daiichi Sankyo Synthesis Pathway

The seminal synthesis of Esaxerenone reported by researchers at Daiichi Sankyo employs a multi-step approach that strategically builds the molecule's core structure and introduces the required stereochemistry. The pathway commences with a readily available ketone and proceeds through several key transformations to ultimately yield the desired (S)-atropisomer of Esaxerenone.[1]

A pivotal step in this synthesis is the atroposelective resolution to isolate the desired enantiomer, which is achieved through the formation of a diastereomeric salt with quinine.[1] The final stages of the synthesis involve the formation of an amide bond and subsequent hydrolysis to furnish the active pharmaceutical ingredient.

Synthesis Pathway Overview

Caption: Daiichi Sankyo's synthesis pathway for Esaxerenone.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the Daiichi Sankyo synthesis of Esaxerenone.

| Step | Starting Material | Product | Reported Yield (%) |

| Pyrrole Formation | Ketone (60) | Pyrrole (62) | 82 |

| Atroposelective Resolution | Acid (63) | (S)-Atropisomer Quinine Salt (64) | 43 (98% de) |

| Final Amidation and Hydrolysis | Quinine Salt (64) | Esaxerenone | 89 |

Alternative Synthesis of a Key Pyrrole Intermediate

A patent (WO2023035571A1) discloses an alternative and efficient method for the synthesis of a key pyrrole intermediate, which can then be converted to Esaxerenone. This pathway avoids some of the harsher conditions and reagents of other routes, aiming for a more industrially scalable process.[2]

This alternative route begins with 2-(trifluoromethyl)phenylacetic acid and proceeds through the formation of an amide, an isocyanide, and a subsequent cyclization reaction to construct the pyrrole ring.[2]

Alternative Pyrrole Synthesis Pathway

Caption: Patented alternative synthesis of a key Esaxerenone intermediate.

Quantitative Data for the Alternative Pyrrole Synthesis

This table presents the yields for the steps detailed in the patent for the alternative synthesis of the pyrrole intermediate and its conversion to Esaxerenone.

| Step | Starting Material | Product | Reported Yield (%) |

| Amide Formation | 2-(Trifluoromethyl)phenylacetic acid | Amide Compound (II) | 98.0 |

| Isocyanide Formation | Amide Compound (II) | Isocyanide Compound (III) | 97.3 |

| Pyrrole Ring Formation | Isocyanide Compound (III) | Pyrrole Ring Compound (IV) | 90 |

| N-Alkylation and Hydrolysis | Pyrrole Ring Compound (IV) | Carboxylic Acid Intermediate (V) | 94 |

| Final Condensation | Carboxylic Acid Intermediate (V) | Esaxerenone | Not specified |

Experimental Protocols

The following are detailed experimental methodologies for key experiments cited in the alternative synthesis pathway from patent WO2023035571A1.

Synthesis of Amide Compound (II)

To a solution of 2-(trifluoromethyl)phenylacetic acid (20.4g, 0.1 mol) in 500 mL of 1,4-dioxane, ethyl chloroformate (13.0g, 0.12 mol), pyridine (4.7g, 0.06 mol), and ammonium bicarbonate (11.9g, 0.15 mol) are added. The mixture is stirred at room temperature for 12 hours. Upon completion of the reaction, ethyl acetate and brine are added for extraction. The organic phase is dried and concentrated to yield a crude product, which is then crystallized from ethyl acetate and petroleum ether to afford 19.9 g of the amide compound (II) with a yield of 98.0%.

Synthesis of Isocyanide Compound (III)

The amide compound (II) is subjected to a dehydration reaction in the presence of a suitable dehydrating agent and an acid-binding agent. The reaction temperature is controlled below 0°C and stirring is continued for 1 hour. The temperature is then raised to 25-30°C, and a 20% sodium carbonate solution is added dropwise. After the addition, the mixture is stirred for an additional 5-10 minutes and the layers are separated. The organic phase is washed twice with a 5% sodium carbonate solution, dried with anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure below 20°C to obtain the isocyanide compound (III) with a yield of 97.3%.

Synthesis of Pyrrole Ring Compound (IV)

In an argon atmosphere, cuprous oxide (0.36g, 2.5 mmol) and DBU (7.65g, 0.05 mol) are added to 500 mL of 1,4-dioxane. Subsequently, ethyl 2-butynoate (6.73g, 0.06 mol) and the isocyanide compound (III) are added. The reaction mixture is stirred and monitored for completion. After the reaction is complete, 100 mL of a saturated aqueous sodium chloride solution is added for extraction. The organic phase is washed three times with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The residue is purified using a mixed solvent of ethyl acetate:petroleum ether (1:1 volume ratio) to obtain 8.4 g of the pyrrole ring compound (IV), corresponding to a yield of 90%.

Synthesis of 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid (V)

The pyrrole ester (IV) (15g, 0.05 mol) is dissolved in 300 mL of dichloroethane at room temperature. Tetraethylammonium bromide (10.1g, 0.05 mol) is added, followed by the dropwise addition of a 20% NaOH aqueous solution (100 mL) over approximately 30 minutes with stirring. The reaction is continued at room temperature for 1 hour, then heated to 60°C and reacted for 2 hours. The reaction progress is monitored by TLC. After cooling to room temperature, the pH is adjusted to 5-6 with 2N hydrochloric acid, and the layers are separated. The aqueous phase is extracted twice with dichloromethane. The combined organic phases are dried and concentrated to obtain 14.7 g of the carboxylic acid (V) with a yield of 94%.

Final Synthesis of Esaxerenone

The carboxylic acid intermediate (V) is condensed with 4-(methylsulfonyl)aniline in the presence of a condensing agent to yield Esaxerenone. Preferred condensing agents include 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBT) in a solvent such as dry N,N-dimethylformamide (DMF). A base, such as N,N-diisopropylethylamine (DIPEA), is also typically added. Alternatively, the carboxylic acid can be converted to its acid chloride using an acylating agent like oxalyl chloride, followed by reaction with 4-(methylsulfonyl)aniline.

References

Esaxerenone: A Deep Dive into its Crystal Structure and Mineralocorticoid Receptor Binding

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Esaxerenone is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist developed for the treatment of hypertension.[1][2][3] Its distinct chemical structure and mechanism of action differentiate it from traditional steroidal MR antagonists like spironolactone and eplerenone, offering a promising therapeutic alternative with a potentially improved side-effect profile.[1] This technical guide provides a comprehensive analysis of the crystal structure of Esaxerenone in complex with the mineralocorticoid receptor's ligand-binding domain (LBD), details its binding characteristics, and outlines the experimental methodologies used for its characterization.

Crystal Structure of Esaxerenone in Complex with the Mineralocorticoid Receptor Ligand-Binding Domain

The three-dimensional structure of Esaxerenone bound to the human mineralocorticoid receptor ligand-binding domain (MR-LBD) has been determined by X-ray crystallography, providing crucial insights into its unique antagonistic mechanism.[2] The coordinates and structural data for this complex are deposited in the Protein Data Bank (PDB) under the accession code 6L88 .

The crystal structure reveals that Esaxerenone binds to the MR-LBD in a manner distinct from previously characterized MR antagonists. This unique binding mode induces significant rearrangements of amino acid side chains within the ligand-binding pocket, leading to a novel antagonist conformation of the receptor. This structural arrangement is key to understanding the high potency and selectivity of Esaxerenone for the MR.

Data Presentation: Crystallographic Data for PDB ID 6L88

| Parameter | Value |

| PDB ID | 6L88 |

| Resolution | 3.00 Å |

| R-Value Work | 0.269 |

| R-Value Free | 0.307 |

| Space Group | P 21 21 21 |

| Unit Cell Dimensions (a, b, c) | 85.08 Å, 105.04 Å, 137.49 Å |

| Unit Cell Angles (α, β, γ) | 90°, 90°, 90° |

Data sourced from the Protein Data Bank.

Binding Domain Analysis and Quantitative Data

Esaxerenone demonstrates high-affinity binding to the mineralocorticoid receptor, effectively competing with the natural ligand, aldosterone. The primary quantitative measure of its potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of Esaxerenone required to inhibit 50% of aldosterone binding to the MR.

Data Presentation: Binding Affinity of Esaxerenone

| Parameter | Value | Method |

| IC50 | 9.4 nM | Competitive radioligand binding assay |

This IC50 value indicates the concentration of Esaxerenone required to displace 50% of a radiolabeled ligand from the mineralocorticoid receptor.

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

Ki is the inhibition constant.

-

IC50 is the half-maximal inhibitory concentration.

-

[L] is the concentration of the radiolabeled ligand used in the assay.

-

Kd is the dissociation constant of the radiolabeled ligand.

The Cheng-Prusoff equation highlights that the Ki is independent of the experimental conditions, unlike the IC50, making it a more reliable measure for comparing the potency of different inhibitors.

Signaling Pathway Analysis

Recent studies suggest that the therapeutic effects of Esaxerenone may extend beyond simple MR blockade and involve the modulation of intracellular signaling pathways. Notably, Esaxerenone has been implicated in the regulation of the chemokine and PI3K-Akt signaling pathways, particularly in the context of diabetic cardiomyopathy. Furthermore, Esaxerenone has been shown to enhance the phosphorylation of Akt and inhibit the activity of serum and glucocorticoid-regulated kinase 1 (SGK1), a downstream effector of the MR.

The diagram below illustrates the proposed mechanism of action of Esaxerenone on the PI3K/Akt/SGK1 signaling pathway. Aldosterone binding to the mineralocorticoid receptor can trigger both genomic and non-genomic effects, including the activation of the PI3K/Akt pathway, which can lead to the activation of SGK1. Esaxerenone, by blocking the MR, prevents these downstream signaling events.

Caption: Esaxerenone's inhibition of the MR-mediated PI3K/Akt/SGK1 signaling pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the structural and functional characterization of Esaxerenone.

Protein Expression and Purification of MR-LBD

Objective: To produce and purify the human mineralocorticoid receptor ligand-binding domain (MR-LBD) for structural and biophysical studies.

Methodology:

-

Gene Synthesis and Cloning: The cDNA encoding the human MR-LBD (amino acids 734-984) is synthesized with codon optimization for expression in Escherichia coli. The gene is cloned into an expression vector, such as pET, containing an N-terminal affinity tag (e.g., His-tag or GST-tag) for purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A large-scale culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for an additional 16-20 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 5% glycerol, 1 mM TCEP) supplemented with protease inhibitors. Cells are lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Glutathione-Sepharose for GST-tagged proteins). The column is washed extensively with the lysis buffer to remove unbound proteins. The MR-LBD is eluted using a suitable elution buffer (e.g., lysis buffer containing 250-500 mM imidazole for His-tagged proteins or 10-20 mM reduced glutathione for GST-tagged proteins).

-

Tag Cleavage (Optional): If required, the affinity tag is cleaved by incubation with a specific protease (e.g., TEV or thrombin). The cleaved tag and protease are subsequently removed by a second round of affinity chromatography.

-

Size-Exclusion Chromatography: The purified MR-LBD is further purified by size-exclusion chromatography (gel filtration) to remove aggregates and ensure homogeneity. The protein is eluted in a buffer suitable for downstream applications (e.g., crystallization or binding assays). The purity of the protein is assessed by SDS-PAGE.

Co-crystallization of MR-LBD with Esaxerenone

Objective: To obtain diffraction-quality crystals of the MR-LBD in complex with Esaxerenone.

Methodology (based on PDB ID 6L88):

-

Complex Formation: Purified MR-LBD is concentrated to approximately 10-15 mg/mL. Esaxerenone, dissolved in a suitable solvent like DMSO, is added to the protein solution at a molar excess (e.g., 2-5 fold) to ensure saturation of the binding sites. The mixture is incubated on ice for at least 1 hour.

-

Crystallization Screening: The protein-ligand complex is subjected to sparse-matrix screening using commercial crystallization screens (e.g., Hampton Research, Qiagen). The hanging-drop or sitting-drop vapor diffusion method is employed at a constant temperature (e.g., 20°C).

-

Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives. For the 6L88 structure, the crystallization condition was reported as 0.1 M Tris-HCl pH 8.0 and 2.0-2.5 M sodium nitrate.

-

Crystal Harvesting and Cryo-protection: Single, well-formed crystals are harvested using a cryo-loop. Before flash-cooling in liquid nitrogen, the crystals are typically soaked in a cryoprotectant solution (e.g., reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation.

X-ray Diffraction Data Collection and Structure Determination

Objective: To collect X-ray diffraction data from the co-crystals and determine the three-dimensional structure of the Esaxerenone-MR LBD complex.

Methodology:

-

Data Collection: Cryo-cooled crystals are mounted on a goniometer at a synchrotron beamline. A complete diffraction dataset is collected by rotating the crystal in the X-ray beam.

-

Data Processing: The diffraction images are processed using software packages like XDS or MOSFLM to integrate the reflection intensities and determine the unit cell parameters and space group. The data are then scaled and merged using programs like SCALA or AIMLESS.

-

Structure Solution and Refinement: The structure is typically solved by molecular replacement using a previously determined structure of the MR-LBD as a search model. The initial model is then refined against the experimental data using refinement software like PHENIX or REFMAC5. Manual model building and correction are performed in iterative cycles using molecular graphics programs like Coot. The ligand (Esaxerenone) is modeled into the electron density map, and its position and conformation are refined.

-

Structure Validation: The final refined structure is validated using tools like MolProbity to assess its geometric quality and agreement with the experimental data.

Caption: A simplified workflow for determining the crystal structure of a protein-ligand complex.

Competitive Radioligand Binding Assay

Objective: To determine the IC50 value of Esaxerenone for the mineralocorticoid receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human mineralocorticoid receptor are prepared from a suitable cell line (e.g., HEK293 or CHO cells) transiently or stably expressing the receptor.

-

Assay Setup: The assay is performed in a 96-well plate format. Each well contains a fixed concentration of a radiolabeled MR ligand (e.g., [3H]-aldosterone), the membrane preparation, and varying concentrations of unlabeled Esaxerenone.

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the Esaxerenone concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of Esaxerenone binding to the MR-LBD, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Methodology:

-

Sample Preparation: Purified MR-LBD is placed in the sample cell of the ITC instrument, and Esaxerenone is loaded into the injection syringe. Both samples are in the same buffer to minimize heats of dilution.

-

Titration: A series of small injections of Esaxerenone are made into the MR-LBD solution while the heat released or absorbed is measured.

-

Data Analysis: The raw data (heat change per injection) is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

Objective: To measure the kinetics of Esaxerenone binding to the MR-LBD, including the association rate constant (kon) and the dissociation rate constant (koff).

Methodology:

-

Immobilization: Purified MR-LBD is immobilized on the surface of an SPR sensor chip.

-

Binding Analysis: A solution of Esaxerenone at various concentrations is flowed over the sensor chip surface, and the change in the refractive index at the surface, which is proportional to the mass of bound ligand, is monitored in real-time.

-

Data Analysis: The association and dissociation phases of the binding curves (sensorgrams) are analyzed to determine the kon and koff values. The equilibrium dissociation constant (Kd) can be calculated as the ratio of koff/kon.

Conclusion

The detailed structural and binding analysis of Esaxerenone has provided a solid foundation for understanding its potent and selective antagonism of the mineralocorticoid receptor. The unique binding mode observed in the crystal structure of the Esaxerenone-MR LBD complex rationalizes its distinct pharmacological profile. The quantitative binding data and the elucidation of its impact on downstream signaling pathways further contribute to a comprehensive understanding of its mechanism of action. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel mineralocorticoid receptor antagonists.

References

- 1. Esaxerenone, a novel nonsteroidal mineralocorticoid receptor blocker (MRB) in hypertension and chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal structure of the mineralocorticoid receptor ligand-binding domain in complex with a potent and selective nonsteroidal blocker, esaxerenone (CS-3150) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of Esaxerenone, a Novel Mineralocorticoid Receptor Antagonist: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Esaxerenone: A Technical Guide for Cardiorenal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esaxerenone (CS-3150) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) blocker.[1][2] Its high potency and selectivity for the MR distinguish it from traditional steroidal MR antagonists like spironolactone and eplerenone, potentially offering an improved safety profile with fewer hormonal side effects.[1][2] Preclinical studies have extensively investigated the cardiorenal protective effects of esaxerenone in various animal models of hypertension, diabetic nephropathy, and heart failure. This technical guide provides an in-depth summary of the preclinical pharmacology of esaxerenone, focusing on its mechanism of action, and its efficacy in relevant cardiorenal models.

Mechanism of Action

Esaxerenone exerts its pharmacological effects by selectively binding to the mineralocorticoid receptor, thereby preventing the binding of aldosterone.[1] Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure and electrolyte balance through its action on the MR in the kidneys, leading to sodium and water reabsorption and potassium excretion. However, excessive activation of the MR can lead to a cascade of detrimental effects in the cardiovascular and renal systems, including hypertension, inflammation, fibrosis, and organ damage. By blocking the MR, esaxerenone mitigates these harmful effects, leading to blood pressure reduction and protection of the heart and kidneys. Unlike steroidal MRAs, esaxerenone's non-steroidal structure contributes to its high selectivity, minimizing interactions with other steroid hormone receptors.

Signaling Pathway of Mineralocorticoid Receptor Activation and Esaxerenone Inhibition

Caption: Mineralocorticoid receptor signaling and the inhibitory action of Esaxerenone.

Preclinical Efficacy in Cardiorenal Models

Hypertensive Models

a) Dahl Salt-Sensitive (DSS) Hypertensive Rats

Dahl salt-sensitive rats are a well-established model of salt-sensitive hypertension and subsequent cardiorenal damage.

-

Key Findings: In DSS rats fed a high-salt diet, esaxerenone treatment has been shown to significantly reduce systolic blood pressure, attenuate cardiac hypertrophy, and reduce cardiac fibrosis, inflammation, and oxidative stress. Furthermore, esaxerenone treatment improved survival in these animals. It also attenuated glomerulosclerosis and tubulointerstitial fibrosis.

| Parameter | Control (High-Salt Diet) | Esaxerenone (0.001% w/w in diet) | Reference |

| Systolic Blood Pressure | Increased | Significantly Reduced | |

| Cardiac Hypertrophy | Present | Attenuated | |

| Cardiac Fibrosis | Increased | Reduced | |

| Cardiac Inflammation Markers (e.g., TNF-α, IL-6) | Increased | Reduced | |

| Cardiac Oxidative Stress Markers (e.g., 4-HNE) | Increased | Reduced | |

| Renal Fibrosis | Present | Attenuated | |

| Glomerulosclerosis | Present | Attenuated |

b) Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)

SHRSP are a model of severe hypertension with a high incidence of stroke and end-organ damage.

-

Key Findings: In salt-loaded SHRSP, a three-week administration of esaxerenone attenuated the elevation in blood pressure. Notably, unlike the vasodilator hydralazine which was used as a comparator, esaxerenone did not cause a reflex increase in sympathetic nervous system activity, as measured by plasma norepinephrine levels. Both esaxerenone and hydralazine suppressed left ventricular hypertrophy and urinary albumin excretion; however, only esaxerenone suppressed renal fibrosis and glomerular sclerosis.

| Parameter | Control (Salt-Loaded) | Esaxerenone | Hydralazine | Reference |

| Blood Pressure | Elevated | Attenuated Elevation | Attenuated Elevation | |

| Plasma Norepinephrine | - | No significant increase | Significantly increased | |

| Left Ventricular Hypertrophy | Present | Suppressed | Suppressed | |

| Urinary Albumin Excretion | Increased | Suppressed | Suppressed | |

| Renal Fibrosis | Present | Suppressed | Not suppressed | |

| Glomerular Sclerosis | Present | Suppressed | Not suppressed |

Diabetic Nephropathy Models

a) KK-Ay Mice (Type 2 Diabetes Model)

KK-Ay mice are a model of genetic type 2 diabetes that develop albuminuria.

-

Key Findings: In KK-Ay mice, oral administration of esaxerenone (3 mg/kg) in combination with an angiotensin II receptor blocker (olmesartan, 1 mg/kg) for 56 days significantly reduced the urinary albumin-to-creatinine ratio (UACR). This effect was independent of changes in systolic blood pressure, suggesting a direct renoprotective effect. The combination treatment also reduced urinary excretion of podocalyxin (a marker of podocyte injury) and MCP-1 (a marker of inflammation).

| Parameter | Vehicle | Esaxerenone (3 mg/kg) + Olmesartan (1 mg/kg) | Reference |

| Change in UACR from baseline (g/gCre) at week 8 | 0.339 | -1.750 | |

| Urinary Podocalyxin Excretion | - | Reduced | |

| Urinary MCP-1 Excretion | - | Reduced | |

| Systolic Blood Pressure | No significant change | No significant change |

Experimental Workflow for Preclinical Cardiorenal Studies

Caption: A generalized workflow for preclinical evaluation of Esaxerenone in cardiorenal models.

Detailed Experimental Protocols

Dahl Salt-Sensitive (DSS) Rat Model of Hypertensive Heart Failure

-

Animals: Male Dahl salt-sensitive rats, typically 6 weeks of age.

-

Diet: Animals are fed a high-salt diet (e.g., 8% NaCl) to induce hypertension and cardiorenal damage. A low-salt diet (e.g., 0.3% NaCl) group serves as a control.

-

Treatment: Esaxerenone is administered mixed in the diet (e.g., 0.001% w/w). Treatment is typically initiated after a period of high-salt diet feeding to establish disease.

-

Duration: Studies can range from several weeks to months to assess both the prevention and regression of organ damage.

-

Key Measurements:

-

Blood Pressure: Measured via radiotelemetry for continuous monitoring of systolic and diastolic blood pressure.

-

Echocardiography: To assess cardiac function and structure, including left ventricular mass, ejection fraction, and fractional shortening.

-

Histopathology: Heart and kidney tissues are collected, sectioned, and stained (e.g., Masson's trichrome for fibrosis, Hematoxylin and Eosin for morphology) to assess hypertrophy, fibrosis, and glomerulosclerosis.

-

Molecular Analysis: Gene and protein expression of markers for inflammation (e.g., TNF-α, IL-6), fibrosis (e.g., collagen I, TGF-β), and oxidative stress (e.g., NADPH oxidase subunits) are quantified using methods like qPCR and Western blotting.

-

Urinary Analysis: 24-hour urine is collected to measure albumin and creatinine excretion.

-

Stroke-Prone Spontaneously Hypertensive Rat (SHRSP) Model

-

Animals: Male stroke-prone spontaneously hypertensive rats.

-

Induction of Disease: These rats genetically develop hypertension. The phenotype can be exacerbated by a high-salt diet.

-

Treatment: Esaxerenone is administered, often via oral gavage or mixed in the diet, for a period of several weeks (e.g., 3 weeks).

-

Key Measurements:

-

Blood Pressure: Monitored continuously.

-

Sympathetic Activity: Plasma norepinephrine levels are measured as an indicator of sympathetic nervous system activation.

-

Cardiorenal Damage Assessment: Similar to the DSS rat model, including assessment of left ventricular hypertrophy, urinary albumin excretion, renal fibrosis, and glomerular sclerosis.

-

KK-Ay Mouse Model of Diabetic Nephropathy

-

Animals: Male KK-Ay mice, a model of type 2 diabetes.

-

Treatment: Esaxerenone is administered orally, often in combination with a renin-angiotensin system inhibitor like olmesartan, for a duration of several weeks (e.g., 56 days).

-

Key Measurements:

-

Urinary Albumin-to-Creatinine Ratio (UACR): A key indicator of kidney damage in diabetes.

-

Markers of Kidney Injury: Urinary levels of podocyte injury markers (podocalyxin) and inflammatory markers (MCP-1) are measured.

-

Metabolic Parameters: Blood glucose and HbA1c levels are monitored.

-

Blood Pressure: Systolic blood pressure is measured to assess the blood pressure-independent effects of the treatment.

-

Conclusion

The preclinical data robustly support the cardiorenal protective effects of esaxerenone in a range of animal models. Its ability to lower blood pressure, reduce albuminuria, and attenuate cardiac and renal fibrosis, inflammation, and oxidative stress highlights its therapeutic potential. Notably, some of these protective effects appear to be independent of its blood pressure-lowering action, suggesting direct organ-protective mechanisms. These findings have laid a strong foundation for the clinical development and use of esaxerenone in patients with hypertension and cardiorenal diseases. Further research will continue to elucidate the full spectrum of its pharmacological benefits.

References

Esaxerenone's Endothelial Shield: A Technical Deep Dive into its Vascular Protective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the multifaceted mechanism of action of Esaxerenone, a novel, non-steroidal mineralocorticoid receptor (MR) antagonist, within vascular endothelial cells. By integrating findings from preclinical and in vitro studies, this document provides a comprehensive overview of the signaling pathways modulated by Esaxerenone, offering insights into its therapeutic potential for endothelial dysfunction-related cardiovascular diseases.

Core Mechanism: Mineralocorticoid Receptor Blockade

Esaxerenone's primary mode of action is the selective blockade of the mineralocorticoid receptor (MR) in vascular endothelial cells.[1][2][3][4][5] Overactivation of the MR by its ligand, aldosterone, is a key driver of endothelial dysfunction, promoting inflammation, oxidative stress, and reduced nitric oxide (NO) bioavailability. Esaxerenone directly counteracts these detrimental effects at their source.

Key Signaling Pathways Modulated by Esaxerenone

Esaxerenone orchestrates a sophisticated modulation of intracellular signaling cascades to restore endothelial homeostasis. The two primary pathways influenced are the pro-survival Akt/eNOS pathway and the pro-inflammatory SGK1/NF-κB pathway.

Enhancement of Nitric Oxide Bioavailability via the Akt/eNOS Pathway

A cornerstone of Esaxerenone's vascular protective effect is its ability to enhance the production of nitric oxide (NO), a critical signaling molecule for vasodilation and endothelial health. Esaxerenone achieves this by positively modulating the activity of endothelial nitric oxide synthase (eNOS).

The binding of aldosterone to the MR typically suppresses the activity of Protein Kinase B (Akt), a crucial upstream regulator of eNOS. By blocking the MR, Esaxerenone prevents this suppression, leading to an increase in Akt phosphorylation and activation. Activated Akt, in turn, phosphorylates eNOS at its activating site, Serine 1177 (eNOSSer1177), while concurrently inhibiting phosphorylation at the inhibitory site, Threonine 495 (eNOSThr495). This phosphorylation shift significantly enhances eNOS activity, resulting in increased NO production and improved endothelium-dependent vasodilation.

Attenuation of Vascular Inflammation via SGK1/NF-κB Inhibition

Chronic low-grade inflammation is a hallmark of endothelial dysfunction. Aldosterone, through the MR, promotes a pro-inflammatory state by upregulating Serum and Glucocorticoid-Regulated Kinase 1 (SGK1). SGK1, in turn, activates the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).

Esaxerenone effectively disrupts this inflammatory cascade. By blocking the MR, it prevents the aldosterone-induced increase in SGK1 expression and activity. This suppression of SGK1 leads to a downstream reduction in NF-κB activity. Consequently, the expression of pro-inflammatory adhesion molecules, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1), on the endothelial cell surface is diminished. This reduction in adhesion molecules curtails the recruitment and attachment of leukocytes to the endothelium, a critical step in the development of atherosclerotic plaques.

Modulation of Other Endothelial Pathways

Beyond these core pathways, Esaxerenone also influences other aspects of endothelial function:

-

EDHF and EDCF Signaling: In models of type 2 diabetes, Esaxerenone has been demonstrated to rebalance endothelial signaling by augmenting the contribution of endothelium-derived hyperpolarizing factor (EDHF) to vasodilation, while concurrently suppressing the production of endothelium-derived contracting factors (EDCF).

-

Reduction of Oxidative Stress: By inhibiting the MR-mediated activation of NADPH oxidase, a major source of reactive oxygen species (ROS) in the vasculature, Esaxerenone is believed to mitigate oxidative stress, a key contributor to endothelial damage.

Quantitative Data Summary

The following tables summarize the quantitative effects of Esaxerenone on key molecular and functional parameters in vascular endothelial cells, as reported in various preclinical studies.

Table 1: In Vitro Effects of Esaxerenone on Human Umbilical Vein Endothelial Cells (HUVECs)

| Parameter | Condition | Treatment | Result | Significance | Reference |

| p-eNOS (Ser1177) | Aldosterone (100 nM) | Esaxerenone (10 nM) | Reversed aldosterone-induced decrease | Not specified | |

| p-eNOS (Thr495) | Aldosterone (100 nM) | Esaxerenone (10 nM) | Reversed aldosterone-induced increase | Not specified | |

| eNOSSer1177/eNOSThr495 Ratio | Aldosterone (100 nM) | Esaxerenone (10 nM) | Reversed aldosterone-induced decrease | p < 0.001 | |

| p-Akt | Aldosterone (100 nM) | Esaxerenone (10 nM) | Reversed aldosterone-induced decrease | Not specified |

Table 2: In Vivo Effects of Esaxerenone in Diabetic Mouse Models

| Parameter | Animal Model | Treatment | Result | Significance | Reference |

| Endothelium-dependent relaxation (ACh) | STZ-induced diabetic mice | Esaxerenone (3 mg/kg/day) | Ameliorated impairment | p < 0.01 | |

| p-eNOS (Ser1177) in aorta | STZ-induced diabetic mice | Esaxerenone (3 mg/kg/day) | Increased phosphorylation | p < 0.05 | |

| p-Akt in aorta (UK14304 stimulated) | Type 2 diabetic mice (KK-Ay) | Esaxerenone (3 mg/kg/day) | Increased phosphorylation | p < 0.01 | |

| p-SGK1 in aorta | Type 2 diabetic mice (KK-Ay) | Esaxerenone (3 mg/kg/day) | Inhibited diabetes-induced increase | Not specified | |

| EDHF-type relaxation (ACh) | Goto-Kakizaki rats | Esaxerenone (3 mg/kg/day) | Partially ameliorated impairment | p < 0.05 | |

| EDCF-mediated contraction (ACh) | Goto-Kakizaki rats | Esaxerenone (3 mg/kg/day) | Reduced contraction | Not specified | |

| ICAM-1 expression in aorta | STZ-induced diabetic mice | Esaxerenone (3 mg/kg/day) | Inhibited increase by diabetic MPs | Not specified |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of Esaxerenone in vascular endothelial cells.

Cell Culture and Treatment

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) and Human Aortic Endothelial Cells (HAECs) are commonly used.

-

Culture Conditions: Cells are typically cultured in specialized endothelial growth medium (e.g., EGM-2) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: For in vitro experiments, cells are often pre-treated with Esaxerenone (e.g., 10 nM) for a specified duration (e.g., 30 minutes to 4 hours) before stimulation with an agonist like aldosterone (e.g., 100 nM) or a pro-inflammatory cytokine like TNF-α.

Western Blot Analysis

Western blotting is employed to quantify changes in the protein expression and phosphorylation status of key signaling molecules.

-

Protein Extraction: Cells or aortic tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

Electrophoresis: Equal amounts of protein are separated by molecular weight using SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-eNOSSer1177, anti-p-Akt, anti-SGK1, anti-β-actin).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Vascular Reactivity Assays

These ex vivo experiments assess the functional effects of Esaxerenone on blood vessel contraction and relaxation.

-

Aortic Ring Preparation: The thoracic aorta is carefully dissected from experimental animals, cleaned of adhesive tissue, and cut into 2-3 mm rings.

-

Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.

-

Equilibration: The rings are allowed to equilibrate under a resting tension.

-

Contraction and Relaxation Measurement: Endothelium-dependent relaxation is assessed by measuring the response to cumulative concentrations of acetylcholine after pre-contraction with an agent like phenylephrine. Endothelium-independent relaxation is measured using a nitric oxide donor such as sodium nitroprusside.

-

Treatment: To study the direct effects of Esaxerenone, aortic rings can be pre-incubated with the compound before the addition of agonists.

Conclusion

Esaxerenone exerts its vascular protective effects in endothelial cells through a dual mechanism: enhancing nitric oxide bioavailability via the Akt/eNOS pathway and suppressing inflammation by inhibiting the SGK1/NF-κB axis. These actions, stemming from its primary function as a mineralocorticoid receptor antagonist, collectively combat endothelial dysfunction. The data presented in this guide underscore the therapeutic potential of Esaxerenone in mitigating the vascular complications associated with conditions of MR overactivation, such as diabetes and hypertension. Further research will continue to delineate the full spectrum of its endothelial-protective properties.

References

- 1. Esaxerenone Improves Vascular Endothelial Dysfunction by Reducing Serum and Glucocorticoid-Regulated Kinase 1 Activity and Enhancing the Akt Pathway in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Selective Mineralocorticoid Receptor Blocker, Esaxerenone, Attenuates Vascular Dysfunction in Diabetic C57BL/6 Mice [jstage.jst.go.jp]

- 3. Esaxerenone Improves Vascular Endothelial Dysfunction by Reducing Serum and Glucocorticoid-Regulated Kinase 1 Activity and Enhancing the Akt Pathway in Type 2 Diabetic Mice [jstage.jst.go.jp]

- 4. Effect of Nonsteroidal Mineralocorticoid Receptor Blocker Esaxerenone on Vasoreactivity to an Endothelial Stimulator in Superior Mesenteric Arteries of Type 2 Diabetic Goto-Kakizaki Rat [jstage.jst.go.jp]

- 5. Esaxerenone Improves Vascular Endothelial Dysfunction by Reducing Serum and Glucocorticoid-Regulated Kinase 1 Activity and Enhancing the Akt Pathway in Type 2 Diabetic Mice. | Semantic Scholar [semanticscholar.org]

In Vitro Characterization of Esaxerenone's Mineralocorticoid Receptor Binding Affinity: A Technical Guide

Introduction

Esaxerenone (CS-3150) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1][2] The mineralocorticoid receptor, a member of the nuclear receptor superfamily, plays a critical role in regulating electrolyte and water balance through its activation by aldosterone.[1] Overactivation of the MR pathway is implicated in various pathologies, including hypertension and organ damage.[1][3] Esaxerenone functions by selectively binding to and inhibiting the MR, thereby blocking the physiological effects of aldosterone. Its non-steroidal structure confers high selectivity, potentially reducing the side effects associated with traditional steroidal MRAs. This guide provides a detailed overview of the in vitro methods used to characterize the binding affinity and functional antagonism of Esaxerenone at the mineralocorticoid receptor.

Mineralocorticoid Receptor Signaling Pathway

The classical MR signaling pathway begins with the binding of the agonist, aldosterone, to the cytoplasmic MR. This binding event causes a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated ligand-receptor complex then translocates into the nucleus, dimerizes, and binds to specific DNA sequences known as mineralocorticoid response elements (MREs) in the promoter regions of target genes. This interaction recruits coactivators and the transcriptional machinery, leading to the expression of genes involved in sodium and water reabsorption. Esaxerenone acts as a competitive antagonist, binding to the MR to prevent aldosterone binding and subsequent downstream signaling.

Quantitative Analysis of MR Binding Affinity

The binding affinity and functional antagonism of Esaxerenone have been quantified using various in vitro assays. The data consistently demonstrate Esaxerenone's high potency and selectivity for the MR compared to other MRAs like spironolactone and eplerenone.

Table 1: Radioligand Binding Assay - Competitive Inhibition of ³H-Aldosterone

This assay measures the ability of a compound to displace the radiolabeled native ligand, ³H-aldosterone, from the MR. The IC50 value represents the concentration of the antagonist required to inhibit 50% of the specific binding of the radioligand.

| Compound | IC50 (nM) | Reference |

| Esaxerenone | 9.4 | |

| Spironolactone | 36 | |

| Eplerenone | 713 |

Table 2: Reporter Gene Assay - Inhibition of Aldosterone-Induced Transcription

This cell-based functional assay quantifies a compound's ability to inhibit the transcriptional activity of the MR in response to aldosterone. The IC50 value is the concentration of the antagonist that reduces the aldosterone-induced reporter gene expression by 50%.

| Compound | IC50 (nM) | Reference |

| Esaxerenone | 3.7 | |

| Spironolactone | 66 | |

| Eplerenone | 970 |

Selectivity Profile

Esaxerenone exhibits high selectivity for the mineralocorticoid receptor. In vitro studies have shown that it has at least a 1000-fold greater selectivity for the MR over other steroid hormone receptors, including the glucocorticoid receptor, androgen receptor, and progesterone receptor, at concentrations as high as 5 μM. This high selectivity is a key feature, suggesting a lower potential for off-target endocrine-related side effects.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of a compound's binding affinity. The following sections describe the standard protocols for the key assays used to evaluate Esaxerenone.

Radioligand Competitive Binding Assay

This assay directly assesses the binding of Esaxerenone to the MR by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the IC50 value of Esaxerenone for the mineralocorticoid receptor.

Materials:

-

Receptor Source: Full-length human Mineralocorticoid Receptor (e.g., expressed in Sf9 insect cells or mammalian cell lysates).

-

Radioligand: ³H-labeled aldosterone.

-

Test Compound: Esaxerenone.

-

Assay Buffer: Phosphate buffer containing stabilizers.

-

Separation Medium: Method to separate bound and free radioligand (e.g., glass fiber filters for vacuum filtration).

-

Scintillation Cocktail & Counter: For quantifying radioactivity.

Methodology:

-

Preparation: A reaction mixture is prepared containing the MR protein, a fixed concentration of ³H-aldosterone, and varying concentrations of Esaxerenone (or control compounds).

-

Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Separation: The reaction mixture is rapidly filtered through a glass fiber filter. The receptor-bound radioligand is retained on the filter, while the unbound radioligand passes through.

-

Quantification: The filters are washed, and the amount of radioactivity trapped on each filter is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding of ³H-aldosterone is calculated at each concentration of Esaxerenone. An inhibition curve is generated by plotting the percentage of specific binding against the log concentration of Esaxerenone. The IC50 value is then determined from this curve.

References

Esaxerenone's Protective Mechanisms Against Podocyte Injury and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Podocyte injury and subsequent apoptosis are central events in the pathogenesis of proteinuric kidney diseases, including diabetic nephropathy. The mineralocorticoid receptor (MR) signaling pathway, activated by aldosterone, has been identified as a key driver of this damage. Esaxerenone, a novel, non-steroidal, selective MR antagonist, has demonstrated significant reno-protective effects, primarily observed as a reduction in albuminuria.[1][2] This technical guide provides an in-depth analysis of the mechanisms by which esaxerenone is proposed to mitigate podocyte injury and apoptosis, supported by available quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Quantitative Data on Anti-Apoptotic Effects

While direct quantitative data on the effects of esaxerenone on podocyte apoptosis is not yet available in the public domain, compelling evidence from studies on analogous MR antagonists in podocytes and on esaxerenone in other relevant cell types allows for strong scientific inference. The following tables summarize key findings.

Table 1: Effect of the Mineralocorticoid Receptor Antagonist Spironolactone on Aldosterone-Induced Podocyte Apoptosis

| Parameter | Condition | Result | Fold Change vs. Aldosterone | Reference |

| Apoptotic Podocytes (%) | Control | 1.81% | - | [3] |

| Aldosterone (10⁻⁷M) | 24.44% | 13.5x increase vs. Control | [3] | |

| Aldosterone + Spironolactone | Significantly reduced | Data not quantified | [3] | |

| PI3-K/Akt Activity | Aldosterone (10⁻⁷M) | Inhibited | - | |

| Aldosterone + Spironolactone | Reversed Inhibition | - | ||

| p38 MAPK Activation | Aldosterone (10⁻⁷M) | Increased | - | |

| Aldosterone + Spironolactone | Reversed Activation | - |

Note: This data is for the steroidal MR antagonist spironolactone, demonstrating the principle of MR blockade in preventing podocyte apoptosis.

Table 2: Effect of Esaxerenone on Aldosterone-Induced Apoptosis in Vascular Smooth Muscle Cells (VSMCs)

| Parameter | Condition | Result | Fold Change vs. Aldosterone | Reference |

| TUNEL-Positive Cells (%) | Control | 6.45% | - | |

| Aldosterone | 40.0% | 6.2x increase vs. Control | ||

| Aldosterone + Esaxerenone | 16.59% | 58.5% decrease vs. Aldosterone | ||

| Apoptotic Cells (Flow Cytometry, %) | Control | 3.25% | - | |

| Aldosterone | 12.12% | 3.7x increase vs. Control | ||

| Aldosterone + Esaxerenone | 5.23% | 56.8% decrease vs. Aldosterone |

Note: This data demonstrates the direct anti-apoptotic effect of esaxerenone in a cardiovascular cell type also susceptible to aldosterone-mediated injury.

Table 3: Key Markers of Podocyte Injury and Apoptosis Modulated by Mineralocorticoid Receptor Blockade

| Marker | Function | Effect of Aldosterone/High Glucose | Effect of MR Blockade (Spironolactone) | Reference |

| Bax | Pro-apoptotic protein | Increased expression | Attenuated increase | |

| Bcl-2 | Anti-apoptotic protein | Decreased expression | Attenuated decrease | |

| Cleaved Caspase-3 | Executioner of apoptosis | Increased expression | Attenuated increase | |

| Nephrin / Podocin | Slit diaphragm proteins | Decreased expression | - |

Signaling Pathways in Podocyte Apoptosis

Aldosterone, upon binding to the mineralocorticoid receptor in podocytes, triggers a cascade of intracellular events leading to apoptosis. Esaxerenone, by selectively blocking this receptor, is hypothesized to inhibit these downstream pathways.

Aldosterone-Induced Apoptotic Signaling

Aldosterone has been shown to induce podocyte apoptosis through a dual mechanism involving the inhibition of the pro-survival PI3-K/Akt pathway and the activation of the pro-apoptotic p38 MAPK pathway.

References

Esaxerenone: A Technical Guide to its Role in Mitigating Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esaxerenone, a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist, has demonstrated significant potential in mitigating oxidative stress, a key contributor to the pathophysiology of cardiovascular and renal diseases. This technical guide provides an in-depth analysis of the mechanisms by which esaxerenone exerts its antioxidant effects. Through the blockade of the mineralocorticoid receptor, esaxerenone counteracts the deleterious effects of aldosterone, leading to a reduction in reactive oxygen species (ROS) production and an enhancement of antioxidant defense systems. This document details the preclinical and clinical evidence supporting the role of esaxerenone in reducing markers of oxidative stress, outlines the experimental protocols used to generate this data, and visualizes the key signaling pathways involved.

Introduction: The Nexus of Mineralocorticoid Receptor Activation and Oxidative Stress

The mineralocorticoid receptor, a member of the nuclear receptor superfamily, is classically known for its role in regulating sodium and water balance in the kidneys.[1] However, growing evidence has implicated inappropriate MR activation in the pathogenesis of a wide range of cardiovascular and renal disorders, largely through mechanisms involving inflammation, fibrosis, and oxidative stress.[2][3][4]

Aldosterone, the primary ligand for the MR, can induce a state of oxidative stress by promoting the generation of reactive oxygen species (ROS) through the activation of NADPH oxidase and by impairing antioxidant defense mechanisms.[5] This surge in ROS can lead to endothelial dysfunction, vascular inflammation, and tissue damage.

Esaxerenone emerges as a promising therapeutic agent by selectively blocking the MR, thereby directly counteracting the pro-oxidant effects of aldosterone. Its non-steroidal structure confers high selectivity for the MR, minimizing off-target hormonal effects often associated with traditional steroidal MR antagonists. This guide will explore the intricate molecular pathways through which esaxerenone mitigates oxidative stress and present the quantitative data that substantiates its therapeutic potential.

Mechanism of Action: How Esaxerenone Combats Oxidative Stress

Esaxerenone's primary mechanism in reducing oxidative stress is the competitive antagonism of the mineralocorticoid receptor. By preventing aldosterone from binding to the MR, esaxerenone inhibits a cascade of downstream events that lead to the production of ROS.

Inhibition of NADPH Oxidase Activity

A major source of aldosterone-induced ROS is the activation of NADPH oxidase, a multi-subunit enzyme complex. Preclinical studies have shown that esaxerenone treatment down-regulates the expression of key NADPH oxidase subunits, such as gp47phox and p22phox, in cardiac tissue. This leads to a significant reduction in superoxide production, a primary ROS.

Modulation of Endothelial Nitric Oxide Synthase (eNOS) Function

Aldosterone is known to impair the function of endothelial nitric oxide synthase (eNOS), an enzyme crucial for producing the vasodilator and antioxidant molecule, nitric oxide (NO). Aldosterone can decrease the phosphorylation of eNOS at its activating site (Ser1177) and increase phosphorylation at an inhibitory site (Thr495). Esaxerenone has been shown to reverse these effects, thereby restoring eNOS activity and improving NO bioavailability, which contributes to its vascular protective effects.

Crosstalk with the Nrf2 Antioxidant Pathway

While direct modulation of the Nrf2 pathway by esaxerenone has not been extensively reported, a compelling indirect mechanism exists. The Nrf2/Antioxidant Response Element (ARE) pathway is a master regulator of cellular antioxidant defenses. Aldosterone has been shown to have a dual effect on Nrf2. Initially, it can cause a transient activation of Nrf2 in response to the initial oxidative burst. However, prolonged aldosterone exposure leads to the suppression of Nrf2 activity, mediated by an increase in its cytosolic inhibitor, Keap1. By blocking the MR, esaxerenone is poised to prevent this aldosterone-induced downregulation of the Nrf2 pathway, thereby preserving the cell's intrinsic antioxidant capacity.

Signaling Pathways

The mitigation of oxidative stress by esaxerenone involves a complex interplay of signaling pathways. The following diagrams, generated using the DOT language, illustrate these key molecular cascades.

Caption: Esaxerenone blocks MR activation by aldosterone, preventing downstream oxidative stress pathways.

Caption: Esaxerenone promotes Akt/eNOS signaling, enhancing nitric oxide production.

References

- 1. Frontiers | Nrf2/ARE Pathway Modulation by Dietary Energy Regulation in Neurological Disorders [frontiersin.org]

- 2. Aldosterone activates transcription factor Nrf2 in kidney cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. contribution-of-nrf2-modulation-to-the-mechanism-of-action-of-analgesic-and-anti-inflammatory-drugs-in-pre-clinical-and-clinical-stages - Ask this paper | Bohrium [bohrium.com]

- 5. Aldosterone Negatively Regulates Nrf2 Activity: An Additional Mechanism Contributing to Oxidative Stress and Vascular Dysfunction by Aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Novel Non-Steroidal Mineralocorticoid Receptor Antagonist: A Technical Overview of Esaxerenone's Early Discovery and Development

For Immediate Release

This technical guide provides an in-depth exploration of the early discovery and development of Esaxerenone (CS-3150), a novel, potent, and highly selective non-steroidal mineralocorticoid receptor (MR) antagonist. Developed through a collaboration between Exelixis and Daiichi Sankyo, Esaxerenone has emerged as a significant therapeutic advancement for hypertension and diabetic nephropathy.[1] This document details the preclinical pharmacology, including binding affinity, selectivity, and in vivo efficacy, alongside the experimental protocols that underpinned its initial characterization.

Introduction: Addressing Unmet Needs in MR Antagonism

The mineralocorticoid receptor, a nuclear hormone receptor activated by aldosterone, plays a crucial role in regulating blood pressure and fluid balance.[2] However, its overactivation is implicated in the pathophysiology of hypertension, as well as cardiovascular and renal organ damage.[2][3] First-generation steroidal MR antagonists, such as spironolactone and eplerenone, while effective, are associated with limitations including hyperkalemia and hormonal side effects like gynecomastia due to their lack of selectivity. This created a clear need for a new class of non-steroidal MR antagonists with improved potency and a superior safety profile.

Esaxerenone was identified through a research collaboration initiated in March 2006 between Exelixis and Daiichi Sankyo, aimed at discovering and developing novel therapies targeting the MR. Under this agreement, Daiichi Sankyo holds exclusive worldwide rights for the development, manufacturing, and commercialization of compounds arising from this partnership, including Esaxerenone.

Preclinical Pharmacology: In Vitro Characterization

The initial stages of Esaxerenone's development focused on its in vitro pharmacological profile to establish its potency and selectivity for the mineralocorticoid receptor.

Receptor Binding Affinity and Functional Antagonism

Esaxerenone demonstrated high-potency binding to the mineralocorticoid receptor. In radioligand binding assays, it inhibited the binding of ³H-aldosterone to the MR with a half-maximal inhibitory concentration (IC50) of 9.4 nM. This potency was superior to that of the existing steroidal MR antagonists, spironolactone and eplerenone.

In a reporter gene assay designed to measure the functional consequence of receptor binding, Esaxerenone inhibited aldosterone-induced transcriptional activation of the human mineralocorticoid receptor with an IC50 value of 3.7 nM. This further confirmed its potent antagonist activity. Importantly, Esaxerenone showed no agonistic activity on the MR.

| Compound | MR Binding Affinity (IC50, nM) | MR Functional Antagonism (IC50, nM) |

| Esaxerenone (CS-3150) | 9.4 | 3.7 |

| Spironolactone | 36 | 66 |

| Eplerenone | 713 | 970 |

Selectivity Profile

A key objective in the development of Esaxerenone was to achieve high selectivity for the MR over other steroid hormone receptors to minimize off-target hormonal side effects. In vitro studies confirmed that Esaxerenone possesses a remarkable selectivity, showing at least 1000-fold greater selectivity for the MR compared to the glucocorticoid receptor (GR), androgen receptor (AR), and progesterone receptor (PR). At concentrations up to 5 µM, Esaxerenone did not exhibit any antagonistic or agonistic effects on these other steroid receptors.

| Receptor | Esaxerenone (CS-3150) Activity |

| Mineralocorticoid Receptor (MR) | Potent Antagonist |

| Glucocorticoid Receptor (GR) | >1000-fold lower affinity |

| Androgen Receptor (AR) | >1000-fold lower affinity |

| Progesterone Receptor (PR) | >1000-fold lower affinity |

Preclinical In Vivo Pharmacology

Following promising in vitro results, the development of Esaxerenone progressed to in vivo studies in animal models to assess its pharmacodynamic effects and efficacy in relevant disease models.

Pharmacodynamic Effects in Adrenalectomized Rats

The in vivo MR antagonistic activity of Esaxerenone was evaluated in adrenalectomized rats, a model where the endogenous source of mineralocorticoids is removed. In these animals, a single oral administration of Esaxerenone potently suppressed the aldosterone-induced decrease in the urinary sodium-to-potassium (Na+/K+) ratio, a key indicator of in vivo MR activation. This effect was more potent and longer-lasting compared to both spironolactone and eplerenone, highlighting its potential for once-daily dosing.

Antihypertensive Efficacy in Hypertensive Rat Models

The antihypertensive effects of Esaxerenone were demonstrated in the deoxycorticosterone acetate (DOCA)-salt hypertensive rat model, a well-established model of mineralocorticoid-driven hypertension. Chronic treatment with Esaxerenone significantly inhibited the elevation in blood pressure in these animals. The antihypertensive effect of Esaxerenone was found to be more potent than that of both spironolactone and eplerenone.

Preclinical Pharmacokinetics

The pharmacokinetic profile of Esaxerenone was characterized in rats and monkeys, demonstrating favorable properties for an orally administered therapeutic agent.

Following intravenous administration, the total body clearance of Esaxerenone was 3.53-6.69 mL/min/kg in rats and 2.79-3.69 mL/min/kg in monkeys. The volume of distribution was 1.47-2.49 L/kg in rats and 1.34-1.54 L/kg in monkeys. Notably, Esaxerenone exhibited good oral bioavailability, ranging from 61.0-127% in rats and 63.7-73.8% in monkeys.

After oral administration of radiolabeled Esaxerenone, the radioactivity was widely distributed to various tissues, with the exception of the central nervous system, where distribution was low. The primary route of excretion for the radioactivity was through the feces in both species.

| Species | Total Body Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Oral Bioavailability (%) |

| Rat | 3.53 - 6.69 | 1.47 - 2.49 | 61.0 - 127 |

| Monkey | 2.79 - 3.69 | 1.34 - 1.54 | 63.7 - 73.8 |

Early Clinical Development

The robust preclinical data supported the progression of Esaxerenone into clinical trials. A Phase 1 study in healthy Japanese subjects confirmed the tolerability of Esaxerenone after single and multiple escalating doses. Subsequently, a Phase 2, randomized, double-blind, placebo-controlled study in Japanese patients with essential hypertension demonstrated a significant dose-dependent reduction in sitting and 24-hour blood pressure compared to placebo. The efficacy of Esaxerenone at doses of 2.5 mg/day and 5 mg/day was established, paving the way for larger Phase 3 trials.

Signaling Pathway and Experimental Workflows

Mineralocorticoid Receptor Signaling Pathway

Caption: Mineralocorticoid Receptor (MR) Signaling Pathway and the inhibitory action of Esaxerenone.

Experimental Workflow for In Vitro Characterization

References

Esaxerenone's Impact on Aldosterone-Induced Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esaxerenone is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist. The mineralocorticoid receptor is a nuclear hormone receptor that, upon binding to its ligand aldosterone, translocates to the nucleus and modulates the expression of a wide array of genes. Dysregulation of the aldosterone-MR signaling pathway is implicated in the pathophysiology of various cardiovascular and renal diseases. Esaxerenone exerts its therapeutic effects by competitively blocking the binding of aldosterone to the MR, thereby attenuating the downstream cascade of aldosterone-induced gene expression. This technical guide provides an in-depth overview of the molecular mechanisms of Esaxerenone's action, focusing on its impact on gene expression, and details the experimental protocols used to elucidate these effects.

Mechanism of Action: Inhibition of Aldosterone-Induced Gene Expression

Aldosterone's genomic effects are mediated through the mineralocorticoid receptor. In the absence of a ligand, the MR resides in the cytoplasm in a complex with heat shock proteins. Upon aldosterone binding, the MR undergoes a conformational change, dissociates from the heat shock proteins, and translocates to the nucleus. In the nucleus, the MR binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activators and the general transcription machinery, leading to the transcription of aldosterone-responsive genes.

Esaxerenone, as a potent and selective MR antagonist, directly competes with aldosterone for binding to the ligand-binding domain of the MR. By occupying the receptor, Esaxerenone prevents the conformational changes necessary for receptor activation and nuclear translocation.[1] This blockade of the initial step in the signaling cascade effectively inhibits the subsequent recruitment of the transcriptional machinery and the expression of aldosterone-induced genes.

Data Presentation: Quantitative Impact of Esaxerenone on Gene Expression

The inhibitory effect of Esaxerenone on aldosterone-induced gene expression has been quantified in various preclinical studies. The following tables summarize the key findings.

| Assay Type | Parameter | Value | Reference |

| In Vitro Transcriptional Assay | IC50 for inhibition of aldosterone-induced MR transcriptional activation | 3.7 nM | [2] |

Table 1: In Vitro Potency of Esaxerenone

| Gene | Experimental Model | Effect of Aldosterone | Effect of Esaxerenone | Reference |

| Sgk1 (Serum/glucocorticoid-regulated kinase 1) | Human Aortic Endothelial Cells | Increased mRNA and protein levels (TNF-α stimulated) | Significantly decreased basal and TNF-α-stimulated mRNA and protein levels | [1] |

| TGF-β1 (Transforming growth factor-beta 1) | Aldosterone-infused mice (kidney) | Upregulated expression | Antagonized the upregulation of TGF-β1 | [3][4] |

| PAI-1 (Plasminogen activator inhibitor-1) | Dahl salt-sensitive hypertensive rats (heart) | Sharp increase in mRNA expression | Significantly reduced mRNA expression | |

| Collagen Type I | Dahl salt-sensitive hypertensive rats (heart) | Sharp increase in mRNA expression | Significantly reduced mRNA expression | |

| Collagen Type III | Dahl salt-sensitive hypertensive rats (heart) | Sharp increase in mRNA expression | Significantly reduced mRNA expression | |

| VEGFA (Vascular endothelial growth factor A) | Aldosterone-treated macrophages (in vitro) | Upregulated mRNA and protein expression | Reversed the upregulation of VEGFA | |

| IL-1β (Interleukin-1 beta) | Aldosterone-treated macrophages (in vitro) | Significantly increased mRNA levels | Strongly decreased mRNA levels | |

| TNF-α (Tumor necrosis factor-alpha) | Aldosterone-treated macrophages (in vitro) | Significantly increased mRNA levels | Strongly decreased mRNA levels |

Table 2: In Vivo and In Vitro Effects of Esaxerenone on Aldosterone-Induced Gene Expression

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Aldosterone Signaling and Esaxerenone's Point of Intervention.

Caption: Experimental Workflow for Studying Esaxerenone's Effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is used to quantify the mRNA levels of aldosterone-induced genes.

-

Cell Culture and Treatment:

-

Culture target cells (e.g., human renal cortical epithelial cells) in appropriate media.

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve cells for 24 hours prior to treatment.

-

Treat cells with:

-

Vehicle (e.g., DMSO)

-

Aldosterone (e.g., 10 nM)

-

Aldosterone (10 nM) + Esaxerenone (at various concentrations, e.g., 1-100 nM)

-

-

Incubate for a predetermined time (e.g., 4, 8, or 24 hours).

-

-

RNA Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells directly in the well using a lysis buffer (e.g., from a commercial RNA extraction kit).

-

Extract total RNA according to the manufacturer's protocol (e.g., using a silica-based column).

-

Quantify RNA concentration and assess purity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

-

qPCR Reaction:

-

Prepare a reaction mix containing:

-

cDNA template

-

SYBR Green or TaqMan probe-based qPCR master mix

-

-

Perform qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each sample.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

-

Luciferase Reporter Assay for Transcriptional Activity

This assay measures the ability of Esaxerenone to inhibit aldosterone-induced transcriptional activation of the MR.

-

Cell Culture and Transfection:

-

Use a cell line that has low endogenous MR expression (e.g., HEK293T).

-

Co-transfect cells with:

-

An expression vector for the human mineralocorticoid receptor.

-

A reporter plasmid containing a luciferase gene downstream of a promoter with multiple mineralocorticoid response elements (MREs).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

-

Cell Treatment:

-

After 24 hours of transfection, treat the cells with:

-

Vehicle

-

Aldosterone (e.g., 1 nM)

-

Aldosterone (1 nM) + Esaxerenone (at a range of concentrations to determine IC50).

-

-

Incubate for 18-24 hours.

-

-

Luciferase Activity Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly luciferase activity using a luminometer after adding the luciferase substrate.

-

Measure Renilla luciferase activity in the same sample for normalization.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Plot the normalized luciferase activity against the concentration of Esaxerenone to determine the IC50 value.

-

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is designed to determine if Esaxerenone can block the recruitment of the mineralocorticoid receptor to the promoter regions of its target genes.

-

Cell Culture and Cross-linking:

-

Culture cells and treat them as described for the qPCR experiment.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine.

-

-

Chromatin Preparation:

-

Harvest the cells and lyse them to release the nuclei.

-

Isolate the nuclei and lyse them to release the chromatin.

-

Shear the chromatin into fragments of 200-1000 bp using sonication.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose/magnetic beads.

-

Incubate the chromatin overnight at 4°C with an antibody specific to the mineralocorticoid receptor or a control IgG.

-

Add protein A/G beads to precipitate the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads extensively to remove non-specific binding.

-

Elute the protein-DNA complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating the samples.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit or phenol-chloroform extraction.

-

-

DNA Analysis by qPCR:

-

Perform qPCR on the purified DNA using primers that flank a known MRE in the promoter of a target gene (e.g., Sgk1).

-

Quantify the amount of precipitated DNA relative to the total input chromatin.

-

Conclusion

References

- 1. Esaxerenone Blocks Vascular Endothelial Inflammation Through SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nonsteroidal Mineralocorticoid Receptor Antagonist Eliciting Cardiorenal Protection Is a New Option for Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Esaxerenone inhibits the macrophage-to-myofibroblast transition through mineralocorticoid receptor/TGF-β1 pathway in mice induced with aldosterone - PMC [pmc.ncbi.nlm.nih.gov]